molecular formula C12H20O6S3 B238790 4'-Fluoro-4-aminostilbene CAS No. 10010-36-3

4'-Fluoro-4-aminostilbene

Cat. No. B238790
CAS RN: 10010-36-3
M. Wt: 213.25 g/mol
InChI Key: AAVIHGPUAGOTOM-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Fluoro-4-aminostilbene (FAS) is a fluorescent molecule that has gained significant attention in the scientific community due to its unique properties. It is a derivative of stilbene, which is a hydrocarbon compound that contains a double bond between carbon atoms in a central benzene ring. FAS is synthesized using various methods, including the Suzuki coupling reaction and the Stille coupling reaction. FAS has been used in scientific research for its ability to label proteins and nucleic acids, as well as its potential use in imaging and diagnosis.

Mechanism Of Action

4'-Fluoro-4-aminostilbene works by binding to specific molecules, such as proteins and nucleic acids, through the formation of covalent bonds. The fluorescent properties of 4'-Fluoro-4-aminostilbene allow for visualization of these molecules, making it a useful tool in scientific research.

Biochemical And Physiological Effects

4'-Fluoro-4-aminostilbene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at low concentrations, making it a safe tool for scientific research.

Advantages And Limitations For Lab Experiments

One advantage of using 4'-Fluoro-4-aminostilbene in lab experiments is its fluorescent properties, which allow for visualization of molecules of interest. Additionally, 4'-Fluoro-4-aminostilbene is non-toxic to cells at low concentrations, making it a safe tool for scientific research. One limitation of using 4'-Fluoro-4-aminostilbene is its potential to bind to non-specific molecules, which can lead to false results.

Future Directions

There are several potential future directions for research involving 4'-Fluoro-4-aminostilbene. One area of interest is the development of new methods for synthesizing 4'-Fluoro-4-aminostilbene, which could lead to more efficient and cost-effective production. Another area of interest is the development of new applications for 4'-Fluoro-4-aminostilbene in imaging and diagnosis, such as its use in cancer detection. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4'-Fluoro-4-aminostilbene.

Synthesis Methods

4'-Fluoro-4-aminostilbene can be synthesized using a variety of methods, including the Suzuki coupling reaction and the Stille coupling reaction. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboronic acid in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of an aryl halide with an organostannane in the presence of a palladium catalyst. Both methods result in the formation of 4'-Fluoro-4-aminostilbene, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

4'-Fluoro-4-aminostilbene has been used in scientific research for its ability to label proteins and nucleic acids. It has been used to label DNA and RNA in order to study their structure and function. 4'-Fluoro-4-aminostilbene has also been used to label proteins in order to study their localization and interactions with other molecules. In addition, 4'-Fluoro-4-aminostilbene has potential use in imaging and diagnosis due to its fluorescent properties.

properties

CAS RN

10010-36-3

Product Name

4'-Fluoro-4-aminostilbene

Molecular Formula

C12H20O6S3

Molecular Weight

213.25 g/mol

IUPAC Name

4-[(E)-2-(4-fluorophenyl)ethenyl]aniline

InChI

InChI=1S/C14H12FN/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,16H2/b2-1+

InChI Key

AAVIHGPUAGOTOM-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)N

SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)N

synonyms

4-[2-(4-Fluorophenyl)ethenyl]aniline

Origin of Product

United States

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